Temporin A

描述

Structure

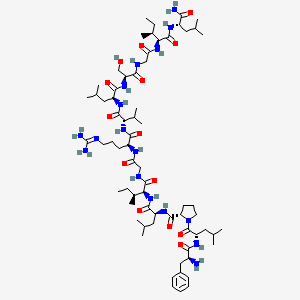

2D Structure

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H117N17O14/c1-15-41(13)55(84-62(94)48(30-38(7)8)78-63(95)51-25-21-27-85(51)67(99)49(31-39(9)10)80-58(90)44(69)32-43-22-18-17-19-23-43)64(96)75-33-52(87)76-45(24-20-26-73-68(71)72)60(92)83-54(40(11)12)65(97)79-47(29-37(5)6)61(93)81-50(35-86)59(91)74-34-53(88)82-56(42(14)16-2)66(98)77-46(57(70)89)28-36(3)4/h17-19,22-23,36-42,44-51,54-56,86H,15-16,20-21,24-35,69H2,1-14H3,(H2,70,89)(H,74,91)(H,75,96)(H,76,87)(H,77,98)(H,78,95)(H,79,97)(H,80,90)(H,81,93)(H,82,88)(H,83,92)(H,84,94)(H4,71,72,73)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMAFNVBUDEZDD-VMMPLCMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H117N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of a Potent Antimicrobial Agent: The Origin and Discovery of Temporin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin A, a pioneering member of the temporin family of antimicrobial peptides (AMPs), represents a significant milestone in the quest for novel anti-infective agents. First identified in 1996, this short, cationic peptide was isolated from the skin secretions of the European common frog, Rana temporaria. Its discovery was the result of a targeted molecular biology approach, specifically the screening of a cDNA library derived from the frog's skin. Possessing potent activity, particularly against Gram-positive bacteria, this compound has since become a subject of intense research, paving the way for the discovery of a multitude of other temporin peptides. This technical guide delves into the seminal methodologies employed in the discovery, isolation, and initial characterization of this compound, providing a comprehensive overview for researchers in the field of antimicrobial drug development.

Introduction

The emergence of antibiotic-resistant pathogens poses a formidable challenge to global health. This has catalyzed the exploration of alternative therapeutic strategies, with naturally occurring antimicrobial peptides (AMPs) emerging as a promising avenue of research. Amphibian skin, a rich and diverse source of bioactive molecules, has proven to be a particularly fruitful ground for the discovery of novel AMPs. The temporins, a family of short, typically 10-13 amino acid long, cationic, and amphipathic peptides, are a prime example of such discoveries. This compound, the first of this family to be identified, was isolated from the European red frog, Rana temporaria.[1][2] This guide provides a detailed account of the origin and the pivotal experiments that led to the discovery and characterization of this compound.

Discovery and Origin

The discovery of this compound was a result of a strategic molecular cloning effort by Simmaco and colleagues in 1996, which aimed to identify novel antimicrobial peptides from the skin of Rana temporaria.[1]

Source Organism

-

Species: Rana temporaria (European common frog)

-

Origin of Peptides: Skin secretions, which serve as a primary defense mechanism against microbial pathogens in the amphibian's environment.

Initial Identification: cDNA Library Screening

The researchers constructed a cDNA library from the skin of Rana temporaria. This library was then screened using a cDNA fragment that encoded the signal peptide of a known precursor of esculentin, another antimicrobial peptide from Rana esculenta.[1] This approach was based on the hypothesis that the signal peptide sequences of antimicrobial peptide precursors would be conserved across different frog species. This strategy successfully led to the isolation of cDNAs encoding the precursors of three novel peptides, which were subsequently named temporins.[1]

Experimental Protocols

The following sections detail the key experimental methodologies that were instrumental in the isolation and characterization of this compound.

Peptide Isolation from Skin Secretion

-

Stimulation of Secretion: The skin secretions of Rana temporaria were collected.

-

Extraction: The collected secretions were acidified to preserve peptide integrity and then centrifuged to remove cellular debris.

-

Solid-Phase Extraction: The supernatant was passed through a Sep-Pak C18 cartridge to enrich for hydrophobic peptides.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-enriched fraction was subjected to RP-HPLC for purification. While the precise gradient from the original paper is not detailed in the available abstracts, a typical protocol for similar peptides involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Peptide Sequence Determination

The primary amino acid sequence of the purified peptides was determined using a combination of:

-

Automated Edman Degradation: This classical method sequentially removes amino acid residues from the N-terminus of the peptide for identification.

-

Mass Spectrometry: This technique was used to determine the molecular mass of the peptides and to confirm the amino acid sequence. The C-terminal amidation of this compound was also confirmed by mass spectrometry.[3]

The determined amino acid sequence for this compound is: FLPLIGRVLSGIL-NH₂ .

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of synthetic this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

-

Bacterial Strains: A variety of Gram-positive and Gram-negative bacteria were used.

-

Broth Microdilution Method:

-

Bacteria were cultured in a suitable broth medium to the logarithmic growth phase.

-

The bacterial suspension was diluted to a standardized concentration.

-

Serial dilutions of this compound were prepared in a 96-well microtiter plate.

-

The standardized bacterial suspension was added to each well.

-

The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.[4]

-

Quantitative Data

The initial studies revealed that this compound is particularly active against Gram-positive bacteria.[1][2] The following table summarizes the MIC values of this compound and other initially discovered temporins against various bacterial strains.

| Peptide | Bacillus megaterium (µM) | Escherichia coli D21 (µM) |

| This compound | 3.3 | >100 |

| Temporin B | 3.3 | >100 |

| Temporin D | >100 | >100 |

| Temporin H | 50 | >100 |

Data sourced from early studies on temporins.

Mechanism of Action: The Carpet-Like Model

This compound is understood to exert its antimicrobial effect through a direct interaction with the bacterial cell membrane, a mechanism that does not rely on specific protein receptors. The prevailing model for its action is the "carpet-like" model.

This model proposes a multi-step process:

-

Electrostatic Attraction: The cationic this compound is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

"Carpet" Formation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization: Once a threshold concentration is reached, the peptides insert into the lipid bilayer, causing a disruption of the membrane's structural integrity.

-

Pore Formation and Lysis: This disruption leads to the formation of transient pores or micelles, resulting in the leakage of intracellular contents and ultimately, cell death.[5]

Visualizations

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed "Carpet-Like" Mechanism of Action

Caption: The "Carpet-Like" mechanism of action of this compound on bacterial membranes.

Conclusion

The discovery of this compound from Rana temporaria marked a significant advancement in the field of antimicrobial peptide research. The innovative use of cDNA library screening with a conserved signal peptide probe proved to be a highly effective strategy for identifying novel AMPs. The subsequent characterization of its potent activity against Gram-positive bacteria and its direct, membrane-targeting mechanism of action have established this compound as a valuable template for the design and development of new anti-infective therapeutics. The experimental framework laid out during its discovery continues to be a cornerstone for the ongoing exploration of the vast and promising world of amphibian-derived antimicrobial peptides.

References

- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Temporin Peptides? [biosyn.com]

- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Temporin A: A Technical Guide on its Primary Amino acid Sequence and Structure for Researchers and Drug Development Professionals

Introduction

Temporin A, a member of the temporin family of antimicrobial peptides (AMPs), represents a promising candidate for the development of novel anti-infective agents. First isolated from the skin of the European red frog, Rana temporaria, this small, cationic peptide exhibits potent activity, particularly against a wide array of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Its direct interaction with the microbial cell membrane, leading to permeabilization and cell death, underscores a mechanism of action that is less likely to induce resistance compared to conventional antibiotics.[1][2] This technical guide provides an in-depth overview of the primary amino acid sequence, three-dimensional structure, and key experimental methodologies used to characterize this compound.

Primary Amino Acid Sequence and Physicochemical Properties

This compound is a 13-amino acid peptide with the following primary sequence:

Phe-Leu-Pro-Leu-Ile-Gly-Arg-Val-Leu-Ser-Gly-Ile-Leu-NH₂ [1][3]

The C-terminus of this compound is amidated, a common feature among amphibian AMPs that enhances their stability and antimicrobial activity.[4][5] The sequence is characterized by a high proportion of hydrophobic residues, contributing to its interaction with lipid membranes.[4]

Three-Dimensional Structure

In aqueous solution, this compound generally lacks a well-defined structure. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it adopts a distinct amphipathic α-helical conformation.[6][7] This induced helical structure is crucial for its biological function, allowing the peptide to insert into and disrupt the bacterial cell membrane.[7]

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the three-dimensional structure of this compound in membrane-like environments. These studies reveal a helical conformation spanning a significant portion of the peptide, which facilitates the segregation of hydrophobic and hydrophilic residues to opposite faces of the helix. This amphipathic nature is a hallmark of many membrane-active peptides.[6][8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following table summarizes its Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 3-8 µM[9] |

| Bacillus megaterium | 1-2.3 µM[9] |

| Streptococcus pyogenes (beta-hemolytic, group A) | 1-2.3 µM[9] |

| Yersinia pseudotuberculosis | 1-2.3 µM[9] |

| Escherichia coli D21 | 11.9 µM[9] |

| Candida albicans | 3.4 µM[9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard and effective method for obtaining this compound for research purposes is through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin[4]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[4]

-

Base: N,N-Diisopropylethylamine (DIPEA)[4]

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)[4]

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[10]

-

Solvents: DMF, Dichloromethane (DCM)

-

Ether (cold, for precipitation)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU) and a base (DIPEA) and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.[4]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.[10]

-

Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution or in membrane-mimicking environments.

Materials:

-

Purified this compound

-

NMR buffer (e.g., phosphate buffer in H₂O/D₂O)

-

Membrane-mimicking agent (e.g., SDS or DPC micelles)

-

NMR spectrometer

Procedure:

-

Sample Preparation: A solution of this compound is prepared in the NMR buffer, with or without the addition of the membrane-mimicking agent.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

-

Structural Restraint Collection: NOESY spectra are analyzed to identify through-space interactions between protons that are close in the three-dimensional structure. These interactions are used as distance restraints.

-

Structure Calculation: The collected distance restraints are used in molecular dynamics and simulated annealing protocols to calculate a family of three-dimensional structures consistent with the NMR data.[6]

-

Structure Validation: The quality of the calculated structures is assessed based on their agreement with the experimental data and standard geometric parameters.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves direct interaction with and disruption of the bacterial cell membrane, a process that does not typically involve complex intracellular signaling pathways. A key experimental workflow in the study of this compound is its chemical synthesis, which is a prerequisite for any structural or functional analysis. The following diagram illustrates a generalized workflow for the solid-phase peptide synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, amide - 1 mg [anaspec.com]

- 4. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | Semantic Scholar [semanticscholar.org]

- 9. This compound peptide [novoprolabs.com]

- 10. Peptides synthesis and reagents [bio-protocol.org]

Unveiling the Potency of Temporin A: A Technical Guide to its Antimicrobial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Temporin A, a naturally occurring peptide, against a range of clinically relevant Gram-positive bacteria. This document consolidates quantitative data, details experimental methodologies, and visualizes key processes to serve as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Quantitative Antimicrobial Activity of this compound

This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains. The minimal inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial species.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC Range (µM) | References |

| Staphylococcus aureus | ATCC 25923, Newman, USA300, Clinical Isolates | 4 - 16 | 2.5 - 20 | [1][2][3] |

| Staphylococcus aureus (MRSA) | ATCC 43300, Clinical Isolates | 4 - 16 | 2.5 - 20 | [1][3][4] |

| Staphylococcus epidermidis | ATCC 12228 | <3.9 | <2.9 | [5] |

| Enterococcus faecalis | NCTC 12697 | Not specified | ~20 | [1] |

| Enterococcus faecium (VRE) | Clinical Isolates | Not specified | ~20 | [1] |

| Bacillus subtilis | ATCC 6633 | Not specified | Not specified | [4] |

| Streptococcus mutans | ATCC 25175 | Not specified | Not specified | [4] |

Note: MIC values can vary depending on the specific strain, experimental conditions, and the assay method used. The conversion to µM is based on the molecular weight of this compound (approximately 1483.87 g/mol ).

Experimental Protocols

The following sections detail the standard methodologies employed to determine the antimicrobial spectrum and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

This compound peptide

-

Target Gram-positive bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight at 37°C in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[4][6]

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Materials:

-

This compound peptide

-

Log-phase culture of the target Gram-positive bacterium

-

Appropriate growth medium (e.g., MHB)

-

Sterile tubes or flasks

-

Apparatus for serial dilutions and plating (e.g., agar plates)

Protocol:

-

Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase of growth. Dilute the culture in fresh medium to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Peptide Addition: Add this compound to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A control tube with no peptide is also prepared.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Enumeration of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[4][7]

Membrane Permeabilization Assay (SYTOX Green)

This assay is used to assess the ability of a peptide to disrupt the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes but fluoresces upon binding to intracellular nucleic acids in cells with compromised membranes.

Materials:

-

This compound peptide

-

Mid-log phase culture of the target Gram-positive bacterium

-

SYTOX Green nucleic acid stain

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash them with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD600 = 0.5).

-

SYTOX Green Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for background fluorescence stabilization.

-

Peptide Treatment: Add this compound at various concentrations to the cell suspension.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

-

Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. A positive control, such as a membrane-disrupting agent like Triton X-100, can be used to determine the maximum fluorescence.[2][8][9][10]

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for determining the antimicrobial spectrum and the proposed mechanism of action of this compound.

Caption: Experimental workflow for assessing the antimicrobial spectrum of this compound.

Caption: Proposed mechanism of this compound action on Gram-positive bacterial membranes.

Mechanism of Action: Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial effect against Gram-positive bacteria is through the disruption of the cell membrane.[1] As a cationic and amphipathic peptide, this compound is initially attracted to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids.

Upon binding to the membrane surface, the peptide undergoes a conformational change, adopting an α-helical structure. This amphipathic helix then inserts into the lipid bilayer. The accumulation of peptides within the membrane leads to its destabilization, resulting in the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. This rapid, membrane-targeting mechanism is a key advantage, as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. mdpi.com [mdpi.com]

- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 8. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antimicrobial Spectrum of Temporin A Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin A, a member of the temporin family of antimicrobial peptides (AMPs), has demonstrated a complex and varied spectrum of activity against Gram-negative bacteria. While generally more potent against Gram-positive organisms, this compound exhibits inhibitory and bactericidal effects against certain Gram-negative pathogens, often in a strain-specific manner or through synergistic interactions with other antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against key Gram-negative bacteria, details the experimental protocols used to evaluate its activity, and illustrates its proposed mechanism of action.

Antimicrobial Spectrum of this compound against Gram-Negative Bacteria

The efficacy of this compound against Gram-negative bacteria is nuanced. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable barrier that often limits the activity of AMPs. Consequently, the susceptibility of different Gram-negative species to this compound varies significantly.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound against a panel of clinically relevant Gram-negative bacteria. It is important to note that variations in experimental conditions (e.g., broth composition, bacterial growth phase) can influence MIC values.

| Bacterial Species | Strain(s) | MIC (µg/mL) | MIC (µM) | Notes |

| Escherichia coli | ATCC 35218 | No inhibition zone | - | In a disc diffusion assay, no zone of inhibition was observed. |

| Specific strains | - | 2.5 - 20 | Active against specific E. coli strains. | |

| GHa derivative | - | Weak activity | The GHa derivative of temporin showed weak activity. | |

| Klebsiella pneumoniae | Clinical strains | 64 - 125 | - | Inhibited at high MIC values. |

| Pseudomonas aeruginosa | ATCC 9027 | > Highest conc. tested | - | Active against the biofilm in synergy with gentamicin. |

| - | - | 31 | Shows synergy with imipenem. | |

| Acinetobacter baumannii | - | - | - | Data for this compound is limited. Temporin G shows activity at low concentrations. A cyclic analogue of Temporin L is active at 25 µM. |

| Stenotrophomonas maltophilia | - | Low concentrations | - | Temporin G is reported to be active. |

Mechanism of Action against Gram-Negative Bacteria

The primary mechanism of action of this compound against Gram-negative bacteria involves a multi-step process initiated by the interaction with the bacterial outer membrane, followed by membrane disruption and subsequent cellular processes leading to cell death.

Interaction with the Outer Membrane and Lipopolysaccharide (LPS)

The initial and critical step is the electrostatic interaction of the cationic this compound with the anionic LPS molecules in the outer leaflet of the outer membrane. This interaction is crucial for overcoming the protective barrier of the Gram-negative cell envelope. Following this initial binding, temporins can disrupt the outer membrane, a process that can be enhanced by synergistic interactions with other molecules, such as Temporin L, which can prevent the self-aggregation of this compound in the LPS layer, facilitating its translocation.

Membrane Permeabilization and Disruption

Upon crossing the outer membrane, this compound interacts with the inner cytoplasmic membrane. This interaction leads to membrane permeabilization, which can occur through various proposed models, including the "carpet-like" mechanism or the formation of "toroidal pores". This disruption of the membrane integrity leads to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. Studies on the related Temporin L have shown that it increases the permeability of the bacterial inner membrane in a dose-dependent manner.

Potential Intracellular Targets

While membrane disruption is considered the primary mode of action, some evidence suggests that temporins may also have intracellular targets. For instance, Temporin L has been shown to interfere with the cell division protein FtsZ in E. coli, indicating that temporins might have multifaceted mechanisms of action.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed workflow of this compound's action on Gram-negative bacteria and a conceptual representation of the "carpet-like" mechanism.

Caption: Workflow of this compound's action on Gram-negative bacteria.

Caption: Conceptual diagram of the "carpet-like" mechanism of membrane disruption.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.

Materials:

-

This compound stock solution (typically dissolved in 0.01% acetic acid or sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates

-

Bacterial suspension of the test organism, adjusted to a final concentration of 5 x 105 CFU/mL in CAMHB

-

Positive control (a standard antibiotic)

-

Negative control (broth only)

-

Growth control (bacterial suspension in broth without antimicrobial agent)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial suspension.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Outer Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN) Uptake

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe NPN to enter and fluoresce in the hydrophobic environment of the membrane.

Materials:

-

Mid-logarithmic phase culture of the Gram-negative test bacterium

-

HEPES buffer (5 mM, pH 7.2)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

This compound solution of desired concentrations

-

Polymyxin B (as a positive control)

-

Fluorometer with excitation at 350 nm and emission at 420 nm

-

Black 96-well microtiter plates

Procedure:

-

Harvest the bacterial cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

-

In the 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of NPN solution to each well to a final concentration of 10 µM.

-

Add 100 µL of the this compound solution (at 2x the final desired concentration) to the wells. Include wells with buffer only (negative control) and Polymyxin B (positive control).

-

Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes).

-

An increase in fluorescence intensity compared to the negative control indicates outer membrane permeabilization.

Conclusion

This compound exhibits a selective and context-dependent antimicrobial activity against Gram-negative bacteria. While its efficacy as a standalone agent against a broad spectrum of Gram-negative pathogens may be limited, its potential in synergistic combinations with conventional antibiotics or other AMPs is a promising area for future research and drug development. The primary mechanism of action involves interaction with and disruption of the bacterial membranes, a process that is initiated by binding to the lipopolysaccharide layer of the outer membrane. Further investigation into the specific molecular interactions and potential intracellular targets will provide a more complete understanding of this compound's antimicrobial properties and aid in the design of more potent and broad-spectrum derivatives.

Temporin A: A Technical Guide to its Antifungal and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporins are a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria. Among these, Temporin A stands out for its broad-spectrum activity against various pathogens. This technical guide provides an in-depth analysis of the antifungal and antiviral properties of this compound, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Introduction

This compound is a 13-amino-acid peptide with the sequence FLPLIGRVLSGIL-NH₂. Like other members of the temporin family, it is characterized by its small size, low positive charge, and high hydrophobicity. These structural features are crucial for its antimicrobial activity, which is primarily mediated through direct interaction with and disruption of microbial cell membranes. This document focuses on the antifungal and antiviral applications of this compound, summarizing key findings and experimental approaches from various studies.

Antifungal Activity of this compound

This compound has demonstrated notable efficacy against a range of fungal pathogens, including clinically relevant yeast species. Its primary mechanism of antifungal action is believed to be the permeabilization and disruption of the fungal cell membrane.

Quantitative Antifungal Data

The antifungal potency of this compound and other temporins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various temporins against different fungal species.

| Fungal Species | Temporin Isoform | MIC (µM) | Reference |

| Candida albicans | This compound | Not explicitly stated, but active | |

| Candida albicans | Temporin B | >50 | |

| Candida albicans | Temporin G | 4 - 16 (MIC50) | |

| Candida albicans | Temporin-1OLa | 12.5 | |

| Candida glabrata | Temporin-1OLa | 12.5 | |

| Candida tropicalis | Temporin-1OLa | 25 | |

| Cryptococcus neoformans | Temporin G | 16 (MIC50) | |

| Microsporum gypseum | Temporin G | Active | |

| Trichophyton mentagrophytes | Temporin G | Active | |

| Aspergillus spp. | Temporin G | 112 ± 28.3 |

Experimental Protocols for Antifungal Testing

The broth microdilution method is a standard procedure for determining the MIC and MFC of antimicrobial agents.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution or broth, and the turbidity is adjusted to a standardized concentration (e.g., 10⁶ cells/mL).

-

Peptide Preparation: The temporin peptide is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate culture medium (e.g., RPMI 1640).

-

Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 590 nm).

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest peptide concentration that results in no colony formation on the agar plate.

Temporins have also been investigated for their ability to inhibit the formation of and eradicate existing fungal biofilms.

-

Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.

-

Inhibition Assay: To test for biofilm inhibition, the temporin peptide is added to the wells along with the fungal inoculum at the beginning of the incubation period.

-

Eradication Assay: For the eradication assay, the planktonic cells are removed after the initial biofilm formation, and fresh medium containing the temporin peptide is added to the established biofilm.

-

Quantification: The extent of biofilm inhibition or eradication is typically quantified using a colorimetric assay, such as the crystal violet or XTT assay.

Antifungal Mechanism of Action: Signaling Pathway

The primary antifungal mechanism of this compound involves a direct interaction with the fungal cell membrane, leading to its disruption. This process does not appear to involve specific intracellular signaling pathways but is rather a physical process of membrane permeabilization.

Figure 1: Proposed mechanism of antifungal action of this compound.

Antiviral Activity of this compound

Several temporin isoforms, including this compound, have demonstrated antiviral activity against a variety of enveloped viruses. The primary mode of antiviral action is thought to be the disruption of the viral envelope, although interference with viral attachment and entry into host cells has also been reported.

Quantitative Antiviral Data

The antiviral efficacy of temporins is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the viral replication.

| Virus | Temporin Isoform | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Temporin G | 13.47 (Adsorption) | 38.5 | |

| Herpes Simplex Virus-1 (HSV-1) | Temporin G | 46.25 (Post-adsorption) | 11 | |

| John Cunningham polyomavirus (JCPyV) | Temporin G | Active | - | |

| Influenza A virus (PR8) | Temporin G | 13 µM | 5.6 | |

| Sendai Virus (SeV) | Temporin G | Active | - | |

| Herpes Simplex Virus-1 (HSV-1) | Temporin L | 8.55 µM | - | |

| Herpes Simplex Virus-2 (HSV-2) | Temporin L | 8.28 µM | - |

Experimental Protocols for Antiviral Testing

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the peptide on the host cell line used for viral propagation. The 50% cytotoxic concentration (CC50) is a common metric.

-

Cell Seeding: Host cells (e.g., Vero cells for HSV-1) are seeded in a 96-well plate and allowed to adhere.

-

Peptide Treatment: The cells are treated with serial dilutions of the temporin peptide and incubated for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a trypan blue exclusion assay.

-

CC50 Calculation: The CC50 value is calculated as the peptide concentration that reduces cell viability by 50%.

This assay is used to quantify the effect of the peptide on the production of infectious virus particles.

-

Cell Infection: Confluent monolayers of host cells are infected with a known amount of virus.

-

Peptide Treatment: The peptide can be added at different stages of the viral life cycle:

-

Virucidal Assay: The virus is pre-incubated with the peptide before being added to the cells.

-

Adsorption Assay: The peptide is present during the viral adsorption period.

-

Post-adsorption Assay: The peptide is added after the virus has been allowed to adsorb to and enter the cells.

-

-

Plaque Formation: After incubation, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques.

-

Quantification: The plaques are stained and counted. The IC50 is the peptide concentration that reduces the number of plaques by 50% compared to the untreated control.

Antiviral Mechanism of Action: Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the antiviral mechanism of this compound.

Figure 2: Experimental workflow for elucidating the antiviral mechanism of this compound.

Conclusion

This compound and its analogs represent a promising class of antimicrobial peptides with potent antifungal and antiviral activities. Their primary mechanism of action, involving the direct disruption of microbial membranes, makes them less likely to induce resistance compared to conventional antimicrobial drugs. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on optimizing the therapeutic index of these peptides to enhance their efficacy while minimizing potential cytotoxicity.

The Structure-Activity Relationship of Temporin A and its Analogues: A Technical Guide

Abstract

Temporins are a family of small, hydrophobic, and typically cationic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2] Among them, Temporin A (TA) has garnered significant interest due to its potent activity, primarily against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues. It summarizes quantitative data on their biological activities, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support researchers and professionals in the field of drug development.

Mechanism of Action

This compound and its analogues primarily exert their antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[3] Unlike many other AMPs, temporins are short (10-14 residues) and have a low net positive charge (0 to +3).[5][6] Their mechanism is not fully elucidated but is generally understood to follow a multi-step process that leads to membrane permeabilization and cell death. The amphipathic α-helical structure, which these peptides adopt in membrane-mimicking environments, is crucial for their activity.[7][8] This structure allows them to insert into the lipid bilayer, causing destabilization through mechanisms like the "carpet-like" model or by forming "toroidal pores".[6][7] At high concentrations, a detergent-like effect can lead to the complete disintegration of the membrane.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is finely tuned by its primary sequence. Modifications to its hydrophobicity, charge, and specific amino acid residues can dramatically alter its antimicrobial potency and hemolytic toxicity.

-

Hydrophobicity: A key determinant of activity is the hydrophobicity of the peptide, particularly at the N-terminus.[4] Increasing the overall hydrophobicity can enhance antimicrobial action but often at the cost of increased hemolysis. A delicate balance is required to achieve selective toxicity against bacterial cells.[3]

-

Cationicity: The presence of a positive charge, typically conferred by Lysine (Lys) or Arginine (Arg) residues, is important for the initial interaction with the negatively charged bacterial membrane. Increasing the net positive charge can broaden the activity spectrum to include Gram-negative bacteria and reduce hemolytic effects.[3] For example, replacing the neutral Glycine at position 7 with a positively charged residue was found to be important for activity against S. aureus and enterococcal strains.[4]

-

Amino Acid Substitutions:

-

N-Terminus (Position 1): The hydrophobicity of the N-terminal amino acid is crucial for antibacterial activity.[4]

-

Positions 5 and 12: Bulky, hydrophobic side chains at these positions enhance activity. Replacing the native Isoleucine (Ile) with Leucine (Leu) at positions 5 and 12 resulted in the greatest enhancement of antibacterial potency.[4]

-

Position 7: A positive charge at this position is important. Replacing the strongly basic Arginine with the less basic Lysine has been shown to decrease antibacterial activity.[5]

-

-

Chirality: The activity of this compound appears to be largely independent of chirality. An all-D enantiomer of this compound showed little difference in activity compared to the native all-L peptide, suggesting that the primary mode of action involves non-chiral interactions with membrane lipids rather than binding to a specific chiral receptor.[4][9]

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of this compound and selected analogues. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible bacterial growth. Hemolytic activity is often reported as the concentration causing 50% hemolysis (HC50) or the minimum hemolytic concentration (MHC).

Table 1: Antimicrobial Activity (MIC) of this compound and Analogues

| Peptide/Analogue | Sequence | S. aureus (μM) | E. faecium (μM) | E. faecalis (μM) | E. coli (μM) | Reference |

| This compound (TA) | FLPLIGRVLSGIL-NH₂ | 2.5 - 20.9 | 20.9 | >167.5 | 2.5 - >167.5 | [3][4][10] |

| [L⁵, L¹²]-TA | FLPLL GRVLSGL L-NH₂ | 10.5 | 10.5 | 20.9 | >167.5 | [4][10] |

| all-D-TA | f l p l i g r v l s g i l-NH₂ | 10.5 | 10.5 | 20.9 | >167.5 | [4][10] |

| Temporin L (TL) | FVQWFSKFLGRIL-NH₂ | - | - | - | - | [8][11] |

| [Pro³]-TL | FVP WFSKFLGRIL-NH₂ | - | - | - | - | [8][11] |

| Temporin 1CEa | - | Active | - | - | Less Active | [3] |

| Temporin 1CEb analogue L-K6 | KKILSKIKKLLK-NH₂ | 3.25 | - | - | 3.25 | [3] |

Note: MIC values can vary between studies due to different assay conditions and bacterial strains.

Table 2: Hemolytic Activity of this compound and Analogues

| Peptide/Analogue | Hemolytic Activity | Reference |

| This compound (TA) | Low (LC > 120 μM) | [3] |

| Temporin 1CEa | Significant (LD₅₀ = 99 μM) | [3] |

| Temporin 1CEb analogue L-K6 | Almost non-hemolytic (LD₅₀ > 1000 μM) | [3] |

| [Gln³]-TA | Strongly hemolytic | [8] |

| [Pro³]-TL | Weakly hemolytic | [8] |

Experimental Protocols

Standardized protocols are essential for comparing the biological activities of different peptides. The following sections detail the methodologies for determining antimicrobial (MIC) and hemolytic activity.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide. It is based on the protocol recommended by the National Committee for Clinical Laboratory Standards (NCCLS), modified for cationic peptides.[12]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Test peptide stock solution

-

Bacterial culture grown to logarithmic phase

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for dilutions

Procedure:

-

Peptide Preparation: Prepare a stock solution of the test peptide. Create serial two-fold dilutions of the peptide in 0.01% acetic acid/0.2% BSA in a polypropylene plate.[12]

-

Inoculum Preparation: Grow bacterial strains overnight in MHB. Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in fresh MHB.[12][13]

-

Incubation: Add an equal volume of the bacterial suspension to each well of the plate containing the peptide dilutions. The final volume in each well is typically 100-200 µL.[13][14] Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration that shows no visible growth (or >80% growth inhibition as measured by absorbance at 630 nm).[12][13]

Hemolysis Assay

This assay measures the peptide's toxicity towards eukaryotic cells by quantifying the lysis of red blood cells (RBCs).[15]

Materials:

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Test peptide stock solution

-

Triton X-100 (1-10%) as a positive control for 100% hemolysis

-

96-well plates

Procedure:

-

RBC Preparation: Obtain fresh blood and wash the RBCs several times with PBS by centrifugation until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2-8% v/v).

-

Peptide Incubation: Add the RBC suspension to a 96-well plate. Add serial dilutions of the peptide to the wells. Include a positive control (RBCs + Triton X-100) and a negative control (RBCs + PBS).[14]

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.[14]

-

Centrifugation: Centrifuge the plate to pellet intact RBCs.

-

Measurement: Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 570 nm).[14]

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

References

- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activities of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Examination of Temporin A's Hemolytic Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Temporin A, a small, alpha-helical antimicrobial peptide isolated from the skin of the European red frog (Rana temporaria), has garnered significant interest for its potent activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains.[1][2] However, its therapeutic potential is intrinsically linked to its toxicological profile, particularly its hemolytic activity and cytotoxicity against mammalian cells. This technical guide provides an in-depth analysis of these properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to aid in the research and development of this compound-based therapeutics.

Quantitative Analysis of Hemolytic and Cytotoxic Activities

The biological activity of this compound and its analogs is a balance between its desired antimicrobial effects and its undesired toxicity. The following tables summarize the key quantitative metrics for its hemolytic and cytotoxic activities as reported in the scientific literature.

Table 1: Hemolytic Activity of this compound and Its Analogs

| Peptide | Hemolytic Activity (HC50 in µM) | Comments | Source |

| This compound | 152.6 | Exhibits moderate hemolytic activity. | [3] |

| This compound | Low (0.874% hemolysis at cytotoxic concentrations) | Considered non-toxic to erythrocytes at antimicrobial concentrations. | [4][5] |

| Temporin-PKE-4K | 1671 | Substitution with lysine significantly reduces hemolytic activity. | [6] |

| Temporin-PKE-K12 | 122.7 | [6] | |

| Gln³-TA | Strongly hemolytic | Modification can drastically increase hemolytic potential. | [7] |

HC50: The concentration of a substance that causes 50% hemolysis of red blood cells.

Table 2: Cytotoxicity of this compound and Its Analogs against Various Cell Lines

| Peptide | Cell Line | Cytotoxicity (IC50/CC50 in µM) | Assay | Comments | Source |

| This compound | NSCLC cell lines (A549, Calu-3) | Selectively cytotoxic at 50-100 µM | CellTox Green | Shows selective cytotoxicity towards cancer cells over normal epithelial cells. | [4][8] |

| This compound | Normal epithelial cell line (Beas-2B) | Significant cell death only at 100 µM | CellTox Green | [8] | |

| Temporin 1CEa | Various cancer cell lines | 30 - 60 | Not specified | Exhibits broad anti-cancer activity. | [9] |

| DTThr | BALB 3T3 | 183.36 ± 2.91 | 3T3 NRU | Analog with higher cytotoxicity. | [10] |

| DT4F | BALB 3T3 | 55.41 ± 4.64 | 3T3 NRU | Analog with the highest cytotoxicity in this study. | [10] |

| DTTyr10 | BALB 3T3 | > 1000 | 3T3 NRU | Analog with very low cytotoxicity. | [10] |

| DTTyr1 | BALB 3T3 | 668.98 ± 13.39 | 3T3 NRU | Analog with low cytotoxicity. | [10] |

| Temporin L analogue [Pro3] | HEK293T | Reduced toxicity when complexed with cyclodextrins | Not specified | Formulation strategies can mitigate toxicity. | [3] |

IC50: The concentration of a substance that inhibits a biological process by 50%. CC50: The concentration of a substance that is cytotoxic to 50% of cells.

Core Mechanism of Action: Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial and cytotoxic effects is through direct interaction with and disruption of the cell membrane.[1][2][11] In an aqueous environment, this compound is largely unstructured. However, upon encountering a cell membrane, particularly the negatively charged membranes of bacteria, it adopts an amphipathic α-helical conformation.[9][12]

This structural change facilitates the peptide's insertion into the lipid bilayer. At sufficient concentrations, this compound molecules are thought to aggregate and form pores or channels, a process often described by the "carpet-like" mechanism.[11][12] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9][11]

Signaling Pathways Implicated in this compound's Activity

While direct membrane lysis is the principal mechanism, evidence suggests that this compound can also modulate cellular signaling pathways. For instance, Temporin 1CEa has been shown to downregulate the MyD88-dependent signaling pathway, which is involved in the inflammatory response triggered by lipopolysaccharides (LPS).[9] This interaction can reduce the release of pro-inflammatory cytokines like TNF-α and Interleukin-6.[9]

Furthermore, in cancer cells, Temporin 1CEa-induced membrane disruption can lead to an influx of extracellular calcium ions and the generation of reactive oxygen species (ROS), contributing to apoptosis-like cell death.[13]

Figure 1: Proposed mechanism of this compound-induced cytotoxicity.

Detailed Experimental Protocols

Accurate and reproducible assessment of hemolytic activity and cytotoxicity is paramount in the preclinical evaluation of this compound and its derivatives. The following are detailed protocols for standard assays.

Hemolysis Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs).

Materials:

-

Freshly collected red blood cells (human or other species)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Triton X-100 (0.1% or 1% in PBS) as a positive control

-

This compound peptide stock solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

RBC Preparation:

-

Assay Setup:

-

Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.

-

Add the RBC suspension to each well containing the peptide dilutions.

-

Include negative controls (RBCs in PBS only) and positive controls (RBCs in Triton X-100).

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.[14]

-

-

Measurement:

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

References

- 1. Effect of this compound modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. thno.org [thno.org]

- 17. static.igem.org [static.igem.org]

- 18. researchgate.net [researchgate.net]

In Vivo Efficacy of Temporin A in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of Temporin A, a promising antimicrobial peptide, as demonstrated in various animal models of bacterial infection. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes experimental workflows and potential mechanisms of action to facilitate further research and development.

Executive Summary

This compound, a short, naturally occurring antimicrobial peptide isolated from the European red frog, Rana temporaria, has garnered significant interest for its potent activity, primarily against Gram-positive bacteria, including antibiotic-resistant strains. This guide consolidates preclinical evidence from murine models of sepsis, highlighting this compound's efficacy both as a standalone agent and in synergistic combination with other peptides or conventional antibiotics. The data presented underscores its potential as a therapeutic candidate for severe bacterial infections.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been quantified in several studies, primarily focusing on survival rates, reduction in bacterial load, and modulation of inflammatory responses. The following tables summarize the key findings from two significant studies in mouse models of sepsis.

Table 1: Efficacy of this compound against Staphylococcus aureus Sepsis in BALB/c Mice

| Treatment Group | Dosage | Administration Timing (Post-Infection) | Lethality Rate (%) | Plasma Bacterial Count (CFU/mL) at 72h |

| Control (Saline) | N/A | N/A | 100% | >5.0 x 10^4 |

| This compound | 2 mg/kg | Immediately | 30% | 3.0 x 10^3 ± 0.3 x 10^3 |

| Imipenem | 7 mg/kg | Immediately | 20% | 2.6 x 10^3 ± 0.6 x 10^3 |

| This compound + Imipenem | 2 mg/kg + 7 mg/kg | Immediately | 10% | 5.8 x 10^1 ± 1.2 x 10^1 |

| This compound | 2 mg/kg | 6 hours | 50% | Not Reported |

| Imipenem | 7 mg/kg | 6 hours | 40% | Not Reported |

| This compound + Imipenem | 2 mg/kg + 7 mg/kg | 6 hours | 20% | Not Reported |

Data extracted from Cirioni, O., et al. (2005). The Journal of Infectious Diseases.[1][2][3][4]

Table 2: Synergistic Efficacy of this compound and a Temporin B Analog (TB-YK) in Murine Sepsis Models

| Animal Model | Bacterial Strain | Infection Dose (CFU/mouse) | Treatment | Outcome |

| Lethal Sepsis | S. aureus A170 | 1 x 10^7 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (concurrent) | 100% survival at 28 days |

| Lethal Sepsis | S. enterica Paratyphi B | 1 x 10^6 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (concurrent) | 100% survival at 28 days |

| Sub-lethal Infection | S. aureus A170 | 1 x 10^5 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (7 days post-infection) | 100% sterilization of kidneys within 3-6 days |

| Sub-lethal Infection | S. enterica Paratyphi B | 1 x 10^5 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (7 days post-infection) | 100% sterilization of gastrointestinal tract within 3-6 days |

Data extracted from Capparelli, R., et al. (2009). PLoS ONE.[5][6][7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide, enabling replication and further investigation.

-

Objective: To evaluate the efficacy of this compound, alone and in combination with imipenem, in a murine model of sepsis induced by live S. aureus.

-

Animal Model: Male BALB/c mice.

-

Bacterial Strain: Staphylococcus aureus ATCC 25923.

-

Inoculum Preparation: Bacteria are grown to mid-logarithmic phase, washed, and resuspended in saline to a final concentration of 1 x 10^7 CFU/mL.

-

Infection Procedure: Mice are anesthetized via intramuscular injection of ketamine (30 mg/kg). A bacterial suspension of 2.0 x 10^6 CFU in 0.2 mL of saline is injected via the tail vein.[1]

-

Treatment Regimen:

-

Group 1 (Immediate Treatment): Immediately after bacterial challenge, mice receive an intravenous injection of either isotonic saline, this compound (2 mg/kg), imipenem (7 mg/kg), or a combination of this compound (2 mg/kg) and imipenem (7 mg/kg). A second dose is administered 6 hours later.[1][2][3]

-

Group 2 (Delayed Treatment): The same treatment regimens are administered 6 hours after the bacterial challenge.

-

-

Outcome Measures:

-

Lethality: Mice are monitored for 72 hours, and survival rates are recorded.[1]

-

Bacterial Load: At predetermined time points, blood is collected, and plasma bacterial counts are determined by plating serial dilutions on appropriate agar.

-

Cytokine Analysis: Plasma levels of TNF-α and Interleukin-6 (IL-6) are quantified using ELISA to assess the inflammatory response.[1][2]

-

-

Objective: To assess the synergistic antimicrobial and anti-inflammatory activity of this compound (TA) and a modified Temporin B analog (TB-YK) in vivo.

-

Animal Model: Mice (strain specified as BALB/c in similar studies).

-

Bacterial Strains: Staphylococcus aureus A170 (Gram-positive) and Salmonella enterica serovar Paratyphi B (Gram-negative).

-

Infection and Treatment Protocols:

-

Lethal Infection Model:

-

Mice are infected intravenously with a lethal dose of either S. aureus (1 x 10^7 CFU/mouse) or S. enterica (1 x 10^6 CFU/mouse).[5]

-

Concurrently, a treatment group receives an intravenous injection of a combination of TA (3.4 mg/kg) and TB-YK (1.6 mg/kg).[5][7]

-

An untreated control group receives the bacterial challenge only.

-

Survival is monitored for 28 days.[5]

-

-

Sub-lethal Infection Model:

-

Mice are infected intravenously with a sub-lethal dose of either S. aureus (1 x 10^5 CFU/mouse) or S. enterica (1 x 10^5 CFU/mouse).[5]

-

Seven days after the experimental infection, mice are treated with the TA and TB-YK combination at the same dosages.

-

The efficacy is determined by sacrificing the animals 3 to 6 days post-treatment and assessing bacterial load in target organs (kidneys for S. aureus, gastrointestinal tract for S. enterica) to confirm sterilization.[5][6][7]

-

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a proposed mechanism for the anti-inflammatory action of this compound.

Caption: Workflow for the S. aureus sepsis model.

Caption: Workflows for lethal and sub-lethal infection models.

Caption: this compound's inhibition of pro-inflammatory cytokine release.

Conclusion

The in vivo studies detailed in this guide provide compelling evidence for the efficacy of this compound in treating severe bacterial infections in animal models. Its ability to reduce lethality and bacterial burden, particularly when used in combination with other agents, positions it as a strong candidate for further preclinical and clinical development. The provided protocols offer a foundation for standardized evaluation, and the visualized workflows clarify the experimental designs employed in key studies. Future research should focus on elucidating the precise molecular mechanisms behind its anti-inflammatory effects and expanding its evaluation to a broader range of pathogens and infection models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Antibacterial and Anti-Inflammatory Activity of this compound and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic antibacterial and anti-inflammatory activity of this compound and modified temporin B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antimicrobial Action: A Technical Guide to Temporin A and Conventional Antibiotic Combinations

For Immediate Release

A Deep Dive into the Synergistic Mechanisms and Experimental Evaluation of Temporin A in Combination with Traditional Antibiotics, Offering a Promising Strategy to Combat Antimicrobial Resistance.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synergistic effects of the antimicrobial peptide this compound with conventional antibiotics. Herein, we provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanisms of this promising antimicrobial strategy.

Executive Summary

The escalating threat of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One such strategy is the combination of antimicrobial peptides (AMPs) with conventional antibiotics. This compound, a small, hydrophobic antimicrobial peptide isolated from the European red frog, Rana temporaria, has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria.[1][2] Notably, when combined with traditional antibiotics, this compound and its analogs exhibit synergistic effects, enhancing the efficacy of these drugs and, in some cases, restoring activity against resistant strains. This guide summarizes the key quantitative findings, outlines the experimental methodologies used to determine synergy, and illustrates the proposed mechanisms of action.

Quantitative Data Summary

The synergistic activity of this compound and its analogs with conventional antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented in the tables below. The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). Synergy is typically defined as an FIC index of ≤ 0.5.

Table 1: Synergistic Effects of this compound with Conventional Antibiotics

| Bacterial Strain | Antibiotic | MIC of this compound (mg/L) | MIC of Antibiotic (mg/L) | FIC Index | Reference |

| Staphylococcus aureus ATCC 25923 | Imipenem | 2.00 | 0.50 | 0.312 | [3] |

Table 2: Synergistic Effects of Temporin L (a Temporin analog) with Conventional Antibiotics

| Bacterial Strain | Antibiotic | MIC of Temporin L (mg/L) | MIC of Antibiotic (mg/L) | FIC Index | Reference |

| Escherichia coli ATCC 25922 | Piperacillin | 4.00 | 0.25 | 0.28 | [4][5] |

| Escherichia coli ATCC 25922 | Imipenem | 4.00 | 0.12 | 0.28 | [4][5] |

Table 3: Anti-biofilm Synergistic Effects of this compound with Gentamicin

| Bacterial Strain | Condition | This compound Concentration (mg/L) | Gentamicin Concentration (mg/L) | Outcome | Reference |

| Staphylococcus aureus ATCC 25923 | Biofilm | Not specified | Not specified | Significant enhancement of gentamicin's anti-biofilm activity | [6][7] |

| Pseudomonas aeruginosa ATCC 9027 | Biofilm | Not specified | Not specified | Some positive influence on gentamicin's anti-biofilm activity | [6][7] |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8][9][10]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Stock solutions of this compound and the conventional antibiotic

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of the conventional antibiotic horizontally across the 96-well plate in a suitable broth.

-

Prepare serial twofold dilutions of this compound vertically down the plate in the same broth.

-

The resulting plate will contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone for MIC determination and a growth control well without any antimicrobial agents.

-